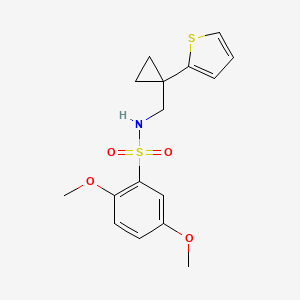

2,5-dimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2,5-dimethoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S2/c1-20-12-5-6-13(21-2)14(10-12)23(18,19)17-11-16(7-8-16)15-4-3-9-22-15/h3-6,9-10,17H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSHIEIRIBNTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2,5-dimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide , with the CAS number 1203339-65-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural properties, and various biological activities, including anti-inflammatory and cytotoxic effects.

- Molecular Formula : C₁₆H₁₉N₁O₄S₂

- Molecular Weight : 353.5 g/mol

- Structure : The compound features a benzenesulfonamide moiety, which is known for diverse biological activities.

Anti-inflammatory Activity

Research has indicated that compounds containing the sulfonamide group exhibit significant anti-inflammatory properties. A study highlighted the anti-inflammatory effects of related sulfonamide compounds, suggesting that they could inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Specifically, compounds were tested for their ability to inhibit COX-1 and COX-2, with varying selectivity observed across different derivatives .

Cytotoxic Effects

The cytotoxicity of 2,5-dimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide has been assessed using various cancer cell lines. In vitro studies demonstrated that this compound exhibited moderate cytotoxic effects against several cancer types, including leukemia and breast cancer. For instance, when tested at a concentration of 10 µM, it showed positive cytotoxic effects in a panel of 59 cancer cell lines, although not as potent as the standard drug imatinib .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives often correlates with their structural features. The presence of the thiophene ring and cyclopropyl group in this compound may enhance its interaction with biological targets compared to simpler structures. Molecular docking studies are recommended to elucidate the binding affinities and mechanisms of action for this compound against specific targets like COX enzymes or cancer-related proteins.

Case Studies

- Cytotoxicity Assessment : In one study, various derivatives of sulfonamides were screened against a panel of cancer cell lines. The results indicated that while some derivatives showed high selectivity against COX-2, others displayed notable cytotoxicity across multiple cell lines. The tested compound’s efficacy was compared to imatinib, establishing a baseline for its potential therapeutic use .

- Anti-inflammatory Mechanism : Another research effort investigated the mechanism by which related sulfonamides exert their anti-inflammatory effects. It was found that these compounds could downregulate the expression of pro-inflammatory cytokines and inhibit NF-kB signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, merging features of sulfonamide-based drugs and substituted phenethylamine derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Structural and Functional Comparisons

A. Comparison with NBOMe Derivatives ()

NBOMe compounds (e.g., 25I-NBOMe) share the 2,5-dimethoxy benzene motif but differ in their nitrogen-linked groups. While NBOMe derivatives feature a benzylamine group critical for 5-HT2A receptor binding, the target compound replaces this with a sulfonamide-thiophene-cyclopropyl chain. This substitution likely abolishes psychedelic activity but may introduce new selectivity for sulfonamide-associated targets (e.g., carbonic anhydrases or cyclooxygenases).

B. Comparison with Montelukast ()

Montelukast contains a cyclopropane ring and sulfonamide group but integrates a quinoline moiety for leukotriene receptor antagonism. The target compound’s thiophene-cyclopropyl group mimics Montelukast’s cyclopropane but replaces the quinoline with a dimethoxybenzene system. This structural divergence suggests distinct target profiles—Montelukast acts on inflammatory pathways, while the target compound’s dimethoxy groups may favor CNS penetration or monoamine oxidase (MAO) interactions .

Critical Research Needs :

Binding Assays : Screen for affinity at serotonin receptors, carbonic anhydrases, and inflammatory targets.

ADME Studies : Evaluate pharmacokinetic differences imposed by the thiophene-cyclopropyl group.

Toxicity Profiling : Assess risks associated with cyclopropane ring metabolism (e.g., reactive metabolite formation).

Q & A

Q. What are the key steps and optimized conditions for synthesizing 2,5-dimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide?

The synthesis involves multi-step organic reactions, including sulfonamide bond formation and cyclopropane functionalization. Critical steps include:

- Sulfonylation : Reacting 2,5-dimethoxybenzenesulfonyl chloride with the cyclopropane-thiophene precursor under anhydrous conditions.

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for intermediate steps due to their polarity and stability at low temperatures .

- Temperature control : Maintain ≤0°C during sulfonamide bond formation to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, with methoxy (~δ 3.8 ppm) and thiophene protons (~δ 7.2 ppm) as diagnostic peaks .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% required for pharmacological assays) using a C18 column and acetonitrile/water gradient .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 392.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC50 variability in enzyme inhibition assays) may arise from:

- Structural analogs : Subtle differences in cyclopropane or thiophene substituents alter binding affinities .

- Experimental conditions : Buffer pH, incubation time, or solvent choice (DMSO vs. saline) impact solubility and activity .

- Mitigation : Cross-validate data using orthogonal assays (e.g., SPR for binding kinetics) and replicate studies under standardized conditions .

Q. What methodologies are recommended for studying the environmental fate of this compound?

Adopt the INCHEMBIOL framework :

- Physical-chemical properties : Measure logP (octanol-water partition coefficient) and hydrolysis rates under varied pH/temperature.

- Biotic transformations : Use soil microcosms or microbial cultures to assess biodegradation pathways.

- Analytical tools : LC-MS/MS for trace quantification in environmental matrices (detection limit: ~0.1 ppb) .

Q. How should researchers design experiments to evaluate its pharmacokinetic (PK) properties?

- In vitro assays :

- Plasma stability : Incubate with human plasma (37°C, 24h) and monitor degradation via HPLC .

- CYP450 inhibition : Use liver microsomes to assess metabolic interactions .

- In vivo models : Administer to rodents (IV/oral) and collect plasma for LC-MS-based PK profiling (Tmax, Cmax, half-life) .

Q. What strategies optimize stability during long-term storage?

- Storage conditions : Lyophilize and store at -20°C in amber vials under argon to prevent oxidation/hydrolysis .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Methodological Challenges and Solutions

Q. How to address low yields in the final sulfonamide coupling step?

- Catalyst optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

- Solvent switch : Use THF instead of DCM for better solubility of hydrophobic intermediates .

- Reaction monitoring : Employ TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) to terminate reactions at ~85% conversion .

Q. What experimental designs minimize variability in biological assays?

- Randomized block designs : Assign treatments (compound vs. controls) randomly within blocks to control for environmental factors .

- Dose-response curves : Use 8–10 concentration points (e.g., 1 nM–100 µM) with three technical replicates per concentration .

- Blinding : Encode samples to eliminate observer bias during data collection .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and chemical goggles; use fume hoods for weighing .

- Spill management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .

- Regulatory compliance : Follow EPA guidelines (40 CFR Part 261) for waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.